4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate
Description
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]methylideneamino]phenyl] 2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO3S/c1-15-11-16(2)22(17(3)12-15)31(28,29)30-21-9-7-20(8-10-21)27-14-18-5-4-6-19(13-18)23(24,25)26/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGIUFDQXGHOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a trifluoromethyl group and a sulfonate moiety, suggests interesting biological properties that merit detailed investigation.
Chemical Structure and Properties
The chemical formula for this compound is , and its molecular weight is approximately 460.48 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.
Biological Activity
Research into the biological activity of compounds similar to This compound has shown varied effects:
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : Compounds with similar functional groups have been noted for their antibacterial and antifungal activities.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Studies
- Anticancer Studies : A study involving a related compound showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Efficacy : Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties.
Research Findings
Recent findings highlight the following aspects:
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings significantly affect biological activity, suggesting that further modifications could enhance efficacy.
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential as a pharmacological agent due to its structural features that allow for interaction with biological targets.
- Anticancer Activity : Research indicates that compounds with trifluoromethyl groups can enhance the potency of anticancer agents by improving their metabolic stability and bioavailability. Studies have demonstrated that similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties .
- Antimicrobial Properties : The sulfonate group in the compound can enhance solubility and bioactivity, making it a candidate for developing new antimicrobial agents. Preliminary studies have shown efficacy against gram-positive bacteria .
Materials Science
The unique electronic properties of trifluoromethylated compounds make them suitable for applications in materials science.
- Polymer Chemistry : Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Research has focused on its use in creating advanced materials for electronics and coatings .
- Fluorescent Probes : The structural characteristics allow for the development of fluorescent probes used in biological imaging. These probes can help visualize cellular processes in real-time .
Environmental Studies
Given the increasing concern over environmental pollutants, this compound's applications extend to environmental science.
- Pollution Monitoring : The ability to detect and quantify pollutants in water sources is critical. Compounds like this one can be developed into sensors for detecting hazardous substances due to their sensitivity and specificity .
- Bioremediation : Research is ongoing into using such compounds to facilitate the breakdown of harmful substances in contaminated environments. Their chemical structure may enhance interactions with microbial communities involved in bioremediation processes .
Case Studies
Comparison with Similar Compounds
Key Observations :
- The trifluoromethylphenyl imine group in the target compound distinguishes it from analogs with benzodioxole or hydroxamate substituents. The -CF₃ group likely improves resistance to oxidative degradation compared to non-fluorinated analogs .
- Mesitylenesulfonate derivatives generally exhibit superior stability in acidic/basic conditions compared to simpler sulfonates (e.g., tosylates), making them preferred in synthesis .
Table 2: Comparison with Triazine-Based Sulfonylureas (Agrochemicals)
Key Observations :
- Unlike triazine-based sulfonylureas, the target compound lacks the sulfonylurea bridge and triazine ring , suggesting a different mechanism of action (if bioactive).
- The mesitylenesulfonate group may act as a leaving group in proherbicide designs, whereas sulfonylureas directly inhibit ALS enzymes .
Q & A
What are the key considerations for optimizing the synthesis of 4-({[3-(Trifluoromethyl)phenyl]methylene}amino)phenyl 2,4,6-trimethylbenzenesulfonate?
Basic Question : Focuses on methodology for reproducible synthesis.
Methodological Answer :
- Step 1 : Select a base-catalyzed Schiff base formation between 3-trifluoromethylbenzaldehyde and 4-aminophenol to form the imine intermediate.
- Step 2 : Use a sulfonylation reaction with 2,4,6-trimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, pyridine catalyst).
- Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Yield optimization requires precise stoichiometric control (e.g., 1:1.2 molar ratio of imine to sulfonyl chloride) .
Advanced Consideration : For high-purity batches (>98%), employ recrystallization in ethanol/water mixtures and validate purity via HPLC (C18 column, acetonitrile/water gradient) .
How can researchers resolve contradictions in reported yields and purity for this compound?
Advanced Question : Addresses data discrepancies in synthetic protocols.
Methodological Answer :
- Root Cause Analysis : Variability may arise from moisture sensitivity of intermediates (e.g., sulfonyl chloride hydrolysis) or incomplete imine formation.
- Validation Protocol :
- Replicate synthesis under inert atmosphere (argon) to exclude moisture.
- Use FTIR to confirm imine formation (C=N stretch ~1600–1650 cm⁻¹) and sulfonate ester linkage (S=O stretches ~1170–1370 cm⁻¹) .
- Cross-validate yields with gravimetric analysis and NMR integration (e.g., compare aromatic proton ratios in ¹H NMR) .
What experimental design is recommended for studying the compound’s stability under varying pH and temperature conditions?
Basic Question : Focuses on stability assessment for storage and application.
Methodological Answer :
- Design : Use a factorial design with pH (2–12) and temperature (4°C–60°C) as variables.
- Procedure :
- Data Interpretation : Fit degradation kinetics to first-order models to calculate half-life (t₁/₂) .
How can researchers evaluate the environmental fate of this compound in aquatic systems?
Advanced Question : Focuses on ecological risk assessment.
Methodological Answer :
- Partitioning Studies :
- Measure log P (octanol-water partition coefficient) via shake-flask method.
- Assess hydrolysis rates at pH 5–9 (25°C) with LC-MS/MS monitoring.
- Biotic Degradation :
What advanced spectroscopic techniques are critical for confirming the compound’s structural features?
Basic Question : Focuses on characterization workflows.
Methodological Answer :
- ¹³C NMR : Confirm trifluoromethyl (-CF₃, δ ~120–125 ppm) and sulfonate ester (C-SO₃, δ ~55–65 ppm).
- 19F NMR : Verify trifluoromethyl group integrity (δ ~-60 to -70 ppm).
- X-ray Crystallography : Resolve ambiguity in imine geometry (E/Z isomerism) by growing single crystals in DMSO/ethyl acetate .
How should researchers design assays to investigate the compound’s activity in biological systems?
Advanced Question : Links structure to function.
Methodological Answer :
- Target Selection : Prioritize sulfonate esterases or kinases based on structural analogs (e.g., methyl benzenesulfonate derivatives) .
- Inhibition Assays :
What computational methods support structure-activity relationship (SAR) studies for this compound?
Advanced Question : Integrates modeling with experimental data.
Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding affinity to sulfotransferases (PDB: 1LS6).
- QSAR Modeling :
How can researchers address challenges in detecting trace impurities during quality control?
Advanced Question : Focuses on analytical rigor.
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
